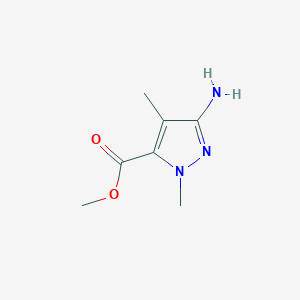

Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 5-amino-2,4-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3,(H2,8,9) |

InChI Key |

PELHQNNZGBTKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1N)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Method Based on β-Ketoester and Methylhydrazine Condensation

A common synthetic route involves the reaction of an appropriate β-ketoester with methylhydrazine to form the pyrazole ring system. For methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate, the starting β-ketoester is typically methyl 3-oxo-4-methylpentanoate or a similar derivative that allows installation of methyl groups at positions 1 and 4.

- Condensation step: Methyl 3-oxo-4-methylpentanoate is reacted with methylhydrazine under controlled temperature (usually 0-50 °C) in a polar solvent such as dimethylformamide (DMF) or ethanol.

- Cyclization: The intermediate hydrazone undergoes cyclization to form the pyrazole ring.

- Introduction of amino group: The amino substituent at position 3 is introduced either by direct reaction with hydrazine hydrate or by subsequent amination steps.

This approach is supported by analogous methods for related compounds such as 1,3-dimethyl-1H-pyrazole-5-ethyl formate, where diethyl oxalate and acetone are reacted to form intermediates that condense with methylhydrazine to yield the pyrazole core.

Stepwise Synthesis via Diethyl Oxalate and Acetone Intermediate

A patented method for synthesizing 1,3-dimethyl-1H-pyrazole-5-ethyl formate, a close structural analog, involves:

- Mixing ethanol, sodium ethoxide, and diethyl oxalate, followed by slow addition of acetone at temperatures below 15 °C to form a β-ketoester intermediate.

- Subsequent reaction of this intermediate with methylhydrazine in DMF at 5-15 °C, followed by heating at 40-50 °C to promote cyclization and formation of the pyrazole ring.

- Isolation and purification of the crude product by vacuum distillation or recrystallization.

This method’s parameters can be adapted to prepare methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate by selecting appropriate starting materials and adjusting reaction conditions.

Catalyzed Condensation and Cyclization Reactions

Another approach involves the use of catalysts such as sodium iodide or potassium iodide to facilitate condensation and cyclization reactions of α-difluoroacetyl intermediates with methylhydrazine, as demonstrated in the preparation of related pyrazole carboxylic acids. Although this patent focuses on difluoromethyl-substituted pyrazoles, the methodology can be extrapolated to non-fluorinated analogs like methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate.

- Formation of an α-substituted β-ketoester intermediate via substitution/hydrolysis.

- Catalyzed condensation with methylhydrazine aqueous solution at low temperature.

- Cyclization under reduced pressure and temperature elevation.

- Acidification and recrystallization using alcohol-water mixtures for purification.

Alternative Routes via Hydrazone Intermediates

Literature reports the synthesis of 5-aminopyrazoles through hydrazone intermediates formed by coupling β-ketonitriles with aromatic diazonium salts, followed by treatment with hydrazine hydrate to afford the amino-substituted pyrazole ring. This method, while more complex, allows for diverse substitution patterns and may be adapted for methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| β-Ketoester + Methylhydrazine Condensation | Methyl 3-oxo-4-methylpentanoate, Methylhydrazine | DMF or ethanol | 0-50 °C, 6-24 h | Straightforward, good yields | Requires careful temperature control |

| Diethyl Oxalate + Acetone Intermediate | Diethyl oxalate, Acetone, Ethanol, Sodium ethoxide | Methylhydrazine, DMF | <15 °C for condensation, 40-50 °C for cyclization | Scalable, reproducible | Multi-step, sensitive to moisture |

| Catalyzed Condensation/Cyclization | α-Substituted β-ketoester intermediates | Sodium iodide or potassium iodide, Methylhydrazine | Low temperature condensation, reduced pressure cyclization | Catalyst accelerates reaction, high purity | Requires catalyst handling, complex setup |

| Hydrazone Intermediate Route | β-Ketonitriles, Aromatic diazonium salts | Hydrazine hydrate | Multi-step, varied temperatures | Allows diverse substitutions | More complex, longer synthesis |

Full Research Findings and Notes

- The condensation of β-ketoesters or β-ketonitriles with methylhydrazine is the cornerstone of 5-aminopyrazole synthesis, including methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Catalysts like sodium iodide can enhance cyclization efficiency and product crystallinity, facilitating downstream purification.

- Post-synthesis purification often involves recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol) to achieve high purity.

- The use of diethyl oxalate and acetone to form key intermediates allows for controlled introduction of methyl substituents at positions 1 and 4 of the pyrazole ring.

- Alternative synthetic routes via hydrazone intermediates offer flexibility but at the cost of longer and more complex procedures.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest due to their biological activities .

Biology and Medicine: It has been explored for its antimicrobial, antifungal, and anticancer properties .

Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Positional Isomerism: The amino group’s position (3 vs. 4) significantly alters electronic properties and biological activity. For example, methyl 4-amino-1H-pyrazole-5-carboxylate (Similarity 1.00) lacks the 1,4-dimethyl groups, reducing steric hindrance compared to the target compound .

- Methyl Substituents: The 1,4-dimethyl groups in the target compound enhance lipophilicity and may improve membrane permeability compared to unmethylated analogues like methyl 3-amino-1H-pyrazole-5-carboxylate .

Physicochemical Properties

- Solubility : The ester group in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid), which are more polar due to the free -COOH group .

- Thermal Stability: Methyl substituents at positions 1 and 4 likely improve thermal stability by reducing ring strain and steric clashes, a hypothesis supported by the higher melting points of dimethyl-substituted pyrazoles compared to non-methylated analogues .

Biological Activity

Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits antibacterial and antifungal activities.

- Anticancer Effects : Demonstrates potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory Activity : May reduce inflammation in various models.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Interaction with Enzymes : It is known to interact with enzymes involved in critical biochemical pathways, influencing cellular functions.

- Molecular Binding : The compound binds to specific biomolecules, leading to enzyme inhibition or activation, which can alter gene expression and metabolic processes .

Research Findings

Recent studies have highlighted the compound's effectiveness in various contexts:

Anticancer Activity

A study evaluated the effects of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate on breast cancer cells (MDA-MB-231). The results showed that at concentrations of 1.0 μM, the compound induced morphological changes associated with apoptosis and enhanced caspase-3 activity significantly at higher concentrations (10.0 μM) .

Antimicrobial Effects

In another investigation, the compound was tested against several bacterial strains. It showed promising antibacterial activity comparable to standard antibiotics, indicating its potential as a therapeutic agent against infections .

Case Study 1: Breast Cancer Cells

In vitro studies demonstrated that methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate could inhibit microtubule assembly at concentrations as low as 20 μM. This disruption of microtubule dynamics is crucial for cancer cell division and survival .

Case Study 2: Antimicrobial Testing

The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus. Results indicated significant inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .

The biochemical properties of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate include:

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents |

| Stability | Stable under physiological conditions |

| Interaction with Biomolecules | Binds to various enzymes and receptors |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Key factors include:

- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

- Half-life : The time it takes for the concentration of the drug in the bloodstream to reduce by half.

Research on these parameters remains ongoing to optimize dosing regimens for clinical use.

Q & A

Basic Research Questions

Q. What synthetic routes are established for Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic hydrolysis is a common approach. Critical parameters include solvent choice (DMF or DMF-DMA for cyclization), temperature control (e.g., reflux conditions), and stoichiometric ratios of reactants. Catalysts such as Pd(PPh₃)₄ in cross-coupling reactions may enhance efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Key Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns and functional groups.

- IR Spectroscopy : Identifies carbonyl (C=O) and amino (N-H) stretches.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing (using SHELX software for refinement) .

Q. What purification methods are recommended post-synthesis?

- Options : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization (solvent pairs like ethanol/water). Purity assessment via HPLC or TLC is critical to isolate isomers or byproducts .

Q. How should stability and storage conditions be managed?

- Guidelines : Store in inert atmospheres (argon) at -20°C to prevent hydrolysis. Monitor degradation via periodic NMR or LC-MS. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Approach : Perform density functional theory (DFT) calculations (e.g., using Gaussian or ADF software) to simulate NMR/IR spectra. Compare with experimental data to identify conformational or solvation effects. Adjust computational models (e.g., solvent parameters) to align predictions .

Q. What strategies address challenges in crystallographic refinement using SHELX?

- Solutions : For ambiguous electron density, employ dual-space methods (SHELXD/E) for phase determination. Use TWINABS for twinned data. Validate hydrogen bonding networks via SHELXL refinement and Hirshfeld surface analysis .

Q. How to design antimutagenic activity assays for this compound?

- Protocol : Use the Ames test (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity inhibition against heterocyclic amines (e.g., Trp-P-1). Include positive controls (e.g., 2-aminoanthracene) and quantify suppression of revertant colonies. Validate in vivo via micronucleus tests .

Q. How can SAR studies optimize pharmacological properties through substituent modification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.